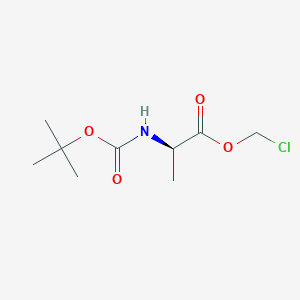
R-2-tert-Butoxycarbonylaminopropionic acid chloromethyl ester
Overview
Description
Synthesis Analysis
Boc-APCME can be synthesized through various methods. One alternate formal synthesis involves starting from 2,4,5-trifluorobenzaldehyde and proceeding through eight linear steps, ultimately achieving an overall yield of 31% . The chiral β-amino acid moiety present in Boc-APCME is installed via an asymmetric hydrogenation followed by a stereoselective Hofmann rearrangement .
Physical And Chemical Properties Analysis
- Solubility : Boc-APCME is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). It is partially miscible in water but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .
- Appearance : Clear and nearly colorless to pale yellow liquid at room temperature .
Scientific Research Applications
Chemical Synthesis and Modification
- The compound R-2-tert-Butoxycarbonylaminopropionic acid chloromethyl ester is involved in the synthesis of various chemical structures, such as (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid, indicating its role in the formation of complex organic molecules with potential applications in pharmaceuticals and material sciences (Linder, Steurer, & Podlech, 2003).
- It's used in reactions involving dicarbonates with carboxylic acids, catalyzed by weak Lewis acids. This process is crucial for synthesizing anhydrides and esters, showing the compound's importance in creating a variety of chemical products (Bartoli et al., 2007).
Intermediate in Complex Compound Formation
- The compound acts as an intermediate in the formation of acid chloride derivatives, which are valuable for producing biofuels and polymers, indicating its significant role in green chemistry and sustainable material production (Dutta, Wu, & Mascal, 2015).
- It's involved in the synthesis and complexation behavior of new ligands, which are used in metal-catalyzed reactions like rhodium-catalyzed hydroformylation, illustrating its contribution to catalysis and industrial chemical processes (Mikhel et al., 2011).
Safety and Hazards
properties
IUPAC Name |
chloromethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO4/c1-6(7(12)14-5-10)11-8(13)15-9(2,3)4/h6H,5H2,1-4H3,(H,11,13)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUAMEQSMWWVQY-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCCl)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OCCl)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



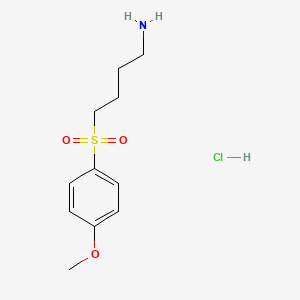
![1-Isothiocyanatobicyclo[1.1.1]pentane](/img/structure/B1412658.png)
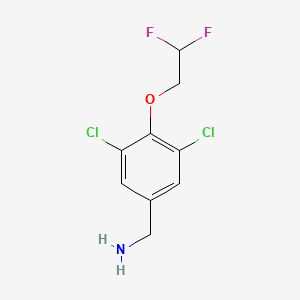
![1H-Pyrazole, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1412660.png)


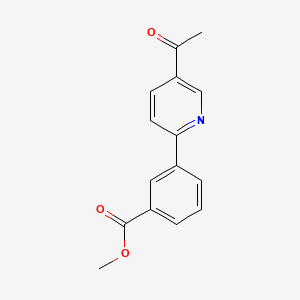
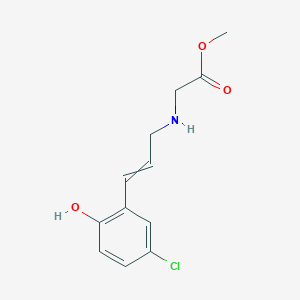


![4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid](/img/structure/B1412675.png)
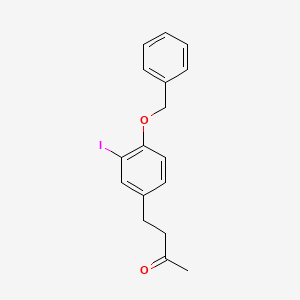
![Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate](/img/structure/B1412679.png)
